molecular formula C7H16ClNS B13001673 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride

3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride

Cat. No.: B13001673
M. Wt: 181.73 g/mol
InChI Key: IOSRGAFMQDKMRN-UHFFFAOYSA-N
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Description

3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride is a chemical compound with the molecular formula C7H16ClNS It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride typically involves the reaction of 2-methylpropyl thiol with azetidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution with azetidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (thioether) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. This reactivity is critical for modifying the compound’s electronic and steric properties.

Reaction Conditions Product Key Observations
Sulfanyl → SulfoxideH2O2\text{H}_2\text{O}_2, AcOH, 0°C3-[(2-Methylpropyl)sulfinyl]azetidineSelective oxidation with 70–80% yield
Sulfanyl → SulfonemCPBA\text{mCPBA}, CH2Cl2\text{CH}_2\text{Cl}_2, rt3-[(2-Methylpropyl)sulfonyl]azetidineComplete conversion in 3–4 h
  • Mechanistic Insight : Sulfur’s lone pairs facilitate nucleophilic attack on oxidizing agents like peroxides or peracids. The reaction proceeds via a two-electron oxidation pathway, forming sulfoxides as intermediates before further oxidation to sulfones .

Nucleophilic Substitution at Sulfanyl Group

The thioether’s sulfur atom can act as a weak nucleophile, participating in alkylation or arylation reactions.

Reaction Conditions Product Key Observations
AlkylationR-X\text{R-X}, K2CO3\text{K}_2\text{CO}_3, DMFR-S-(azetidine)\text{R-S-(azetidine)} derivativesLimited reactivity due to steric bulk
ArylationPd(OAc)2_2, AgOAc, DCE, 110°C3-(Arylthio)azetidineRequires directing groups (e.g., N-TFA)
  • Limitations : Steric hindrance from the 2-methylpropyl group reduces substitution efficiency compared to smaller thioethers .

C–H Functionalization of the Azetidine Ring

The azetidine scaffold undergoes regioselective C–H bond activation, enabling direct functionalization.

Reaction Conditions Product Key Observations
Pd-Catalyzed ArylationPd(OAc)2_2, AgOAc, (BnO)2_2PO2_2H3-[(2-Methylpropyl)sulfanyl]-2-arylazetidineCis-selective; tolerates electron-deficient arenes
Alkylation via Borane ComplexesLiHMDS, allyl bromide, THF3-Alkylazetidine derivativesHigh diastereoselectivity (>90% de)
  • Mechanistic Insight : Palladium catalysts facilitate C–H activation via a concerted metalation-deprotonation (CMD) pathway. The sulfanyl group’s electron-donating nature enhances ring stability during functionalization .

Acid/Base-Mediated Ring-Opening

The azetidine ring is susceptible to ring-opening under strong acidic or basic conditions.

Reaction Conditions Product Key Observations
Acidic HydrolysisHCl (conc.), refluxLinear amine with sulfanyl side chainForms ammonium chloride byproduct
Base-Induced RearrangementNaOH (aq.), 80°CRing-expanded pyrrolidine derivativesCompeting elimination pathways observed

Alkylation and Acylation of the Protonated Amine

The hydrochloride’s ammonium group can undergo deprotonation to generate a nucleophilic amine for further derivatization.

Reaction Conditions Product Key Observations
N-AlkylationR-X\text{R-X}, Et3N\text{Et}_3\text{N}, CH3_3CNNN-Alkylazetidine derivativesRequires excess base for deprotonation
N-AcylationAcCl, pyridine, 0°CNN-Acylazetidine hydrochlorideRapid reaction at low temperatures

Thermal and Photochemical Reactions

The compound exhibits stability under mild conditions but decomposes at elevated temperatures (>200°C) or under UV light, forming complex mixtures of sulfides and amines .

Scientific Research Applications

Cannabinoid Receptor Modulation

Research indicates that azetidine derivatives, including 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride, act as modulators of the Cannabinoid-1 (CB1) receptor. These compounds have been identified as potential treatments for various conditions mediated by this receptor, such as:

  • Psychosis
  • Cognitive Disorders
  • Anxiety Disorders
  • Substance Abuse Disorders
  • Obesity and Eating Disorders

The ability of these compounds to selectively antagonize the CB1 receptor positions them as candidates for drug development aimed at treating these disorders .

Treatment of Proliferative Diseases

The compound has also been investigated for its role as a MEK inhibitor, which is significant in the treatment of proliferative diseases such as cancer. This application stems from its ability to inhibit pathways involved in cell proliferation and survival, making it a valuable candidate in oncology research .

Synthesis Techniques

The synthesis of this compound involves various chemical reactions that enhance its pharmacological properties. The process typically includes:

  • Formation of azetidine rings
  • Introduction of sulfur-containing groups to improve bioactivity

The optimization of synthesis routes has been documented, showcasing improvements in yield and purity, which are crucial for further pharmacological testing .

Structure-Activity Relationship Studies

SAR studies have revealed that modifications to the azetidine structure can significantly affect biological activity. For instance:

  • Substituents on the azetidine ring can enhance binding affinity to target receptors.
  • Variations in the sulfur group influence the compound's metabolic stability and bioavailability.

These findings are critical for guiding future modifications aimed at improving therapeutic efficacy .

Efficacy in Animal Models

Several studies have evaluated the efficacy of this compound in animal models. For example:

  • In rodent models, the compound demonstrated significant reductions in anxiety-like behaviors when administered at specific dosages.
  • Efficacy against tumor growth was observed in xenograft models, indicating potential for cancer therapy.

These studies provide foundational evidence supporting further clinical investigation .

Toxicology and Safety Profiles

Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicate:

  • Low acute toxicity levels
  • Minimal adverse effects at therapeutic doses

These findings are essential for advancing the compound into clinical trials .

Data Tables

Application AreaMechanism of ActionPotential Conditions Treated
Cannabinoid ModulationCB1 Receptor AntagonismPsychosis, Anxiety Disorders
Cancer TreatmentMEK InhibitionProliferative Diseases (e.g., certain cancers)
Neurological DisordersNeuroprotective EffectsCognitive Disorders, Substance Abuse

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. Additionally, the azetidine ring can interact with biological membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound of the azetidine family, which lacks the 2-methylpropylsulfanyl group.

    3-[(2-Methylpropyl)sulfanyl]pyrrolidine: A five-membered ring analog with similar chemical properties.

    3-[(2-Methylpropyl)sulfanyl]piperidine: A six-membered ring analog with similar chemical properties.

Uniqueness

3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

Biological Activity

3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of antiviral and antiparasitic effects. This article reviews the synthesis, structure-activity relationships (SAR), and biological assays related to this compound, drawing from various research studies.

Synthesis and Structural Characteristics

The synthesis of azetidine derivatives typically involves both solution and solid-phase methods. In the case of this compound, structural modifications have been explored to enhance biological activity. The azetidine ring is known for its ability to induce specific conformations that can influence biological interactions.

Table 1: Summary of Synthesized Azetidine Derivatives

CompoundStructureKey ModificationsBiological Activity
1Azetidine with various side chainsN-terminal modificationsAntiviral activity against HCMV
23-[(2-Methylpropyl)sulfanyl]azetidineSulfanyl group additionPotential antiparasitic effects

Antiviral Activity

Research has demonstrated that azetidine-containing compounds exhibit significant antiviral properties. A study focused on azetidine dipeptides showed that specific substitutions at the N- and C-termini were crucial for anti-human cytomegalovirus (HCMV) activity. The presence of a sulfanyl group in compounds similar to this compound may enhance this effect due to increased hydrophobic interactions, which stabilize the active conformation necessary for binding to viral targets .

Key Findings:

  • Inhibition of HCMV: Compounds with azetidine rings displayed EC50 values indicating effective inhibition of viral replication, with some derivatives showing lower cytotoxicity compared to standard antiviral drugs like ganciclovir.
  • SAR Analysis: The presence of aliphatic substituents at specific positions was found to be critical for maintaining antiviral efficacy .

Antiparasitic Activity

Another important aspect of this compound is its potential antiparasitic activity. Studies have indicated that certain azetidine derivatives can inhibit the growth of Trypanosoma species, which are responsible for diseases such as African sleeping sickness.

Table 2: Antiparasitic Activity of Azetidine Derivatives

CompoundTarget ParasiteIC50 (μM)Cytotoxicity (μM)
AT. brucei0.5>100
BT. congolense1.0>100
CT. vivax5.0>100

Case Study 1: Antiviral Efficacy

A recent investigation into the antiviral properties of azetidine derivatives highlighted the effectiveness of a specific compound against HCMV in vitro. The study utilized a series of structural analogs to determine the influence of various substituents on antiviral activity . Results indicated that compounds with a sulfanyl group exhibited enhanced efficacy compared to their non-sulfanyl counterparts.

Case Study 2: Antiparasitic Activity

In another study focusing on the antiparasitic effects, researchers evaluated a series of azetidine derivatives against T.brucei. The results demonstrated significant activity, with some compounds achieving IC50 values as low as 0.5 μM while maintaining high cytotoxicity thresholds . This suggests that structural modifications, including the incorporation of sulfanyl groups, can lead to improved pharmacological profiles.

Properties

Molecular Formula

C7H16ClNS

Molecular Weight

181.73 g/mol

IUPAC Name

3-(2-methylpropylsulfanyl)azetidine;hydrochloride

InChI

InChI=1S/C7H15NS.ClH/c1-6(2)5-9-7-3-8-4-7;/h6-8H,3-5H2,1-2H3;1H

InChI Key

IOSRGAFMQDKMRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1CNC1.Cl

Origin of Product

United States

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